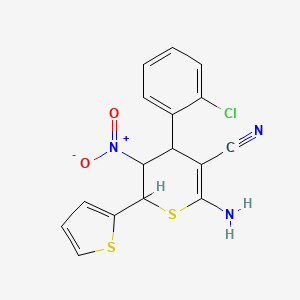
6-amino-4-(2-chlorophenyl)-3-nitro-2-(thiophen-2-yl)-3,4-dihydro-2H-thiopyran-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-AMINO-4-(2-CHLOROPHENYL)-3-NITRO-2-(2-THIENYL)-3,4-DIHYDRO-2H-THIOPYRAN-5-CARBONITRILE is a complex organic compound characterized by its unique structure, which includes an amino group, a chlorophenyl group, a nitro group, and a thienyl group attached to a thiopyran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-AMINO-4-(2-CHLOROPHENYL)-3-NITRO-2-(2-THIENYL)-3,4-DIHYDRO-2H-THIOPYRAN-5-CARBONITRILE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as Lewis acids or bases to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial for optimizing the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-AMINO-4-(2-CHLOROPHENYL)-3-NITRO-2-(2-THIENYL)-3,4-DIHYDRO-2H-THIOPYRAN-5-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group.
Substitution: The amino and chlorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
6-AMINO-4-(2-CHLOROPHENYL)-3-NITRO-2-(2-THIENYL)-3,4-DIHYDRO-2H-THIOPYRAN-5-CARBONITRILE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism by which 6-AMINO-4-(2-CHLOROPHENYL)-3-NITRO-2-(2-THIENYL)-3,4-DIHYDRO-2H-THIOPYRAN-5-CARBONITRILE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-AMINO-4-(2-CHLOROPHENYL)-6-NITROCARBOSTYRIL: Similar in structure but with a different core ring system.
2-AMINO-3-(4-CHLOROPHENYL)-6-QUINOXALINECARBALDEHYDE: Shares the amino and chlorophenyl groups but differs in the overall structure.
Uniqueness
6-AMINO-4-(2-CHLOROPHENYL)-3-NITRO-2-(2-THIENYL)-3,4-DIHYDRO-2H-THIOPYRAN-5-CARBONITRILE is unique due to its combination of functional groups and the thiopyran ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C16H12ClN3O2S2 |
|---|---|
Poids moléculaire |
377.9 g/mol |
Nom IUPAC |
6-amino-4-(2-chlorophenyl)-3-nitro-2-thiophen-2-yl-3,4-dihydro-2H-thiopyran-5-carbonitrile |
InChI |
InChI=1S/C16H12ClN3O2S2/c17-11-5-2-1-4-9(11)13-10(8-18)16(19)24-15(14(13)20(21)22)12-6-3-7-23-12/h1-7,13-15H,19H2 |
Clé InChI |
PCLKYWHKVSTKSF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2C(C(SC(=C2C#N)N)C3=CC=CS3)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


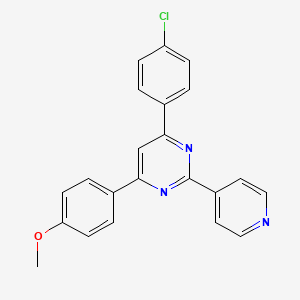
![6-phenyl-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B14944584.png)
![(3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone](/img/structure/B14944587.png)
![7-(4-chlorophenyl)-3,13-dimethyl-16-thia-2,4,5,7,13-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B14944591.png)
![2,2-dichloro-N'-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-N'-methylacetohydrazide](/img/structure/B14944595.png)
![2-{[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}-1H-isoindole-1,3(2H)-dione](/img/structure/B14944605.png)
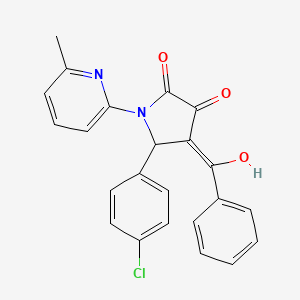
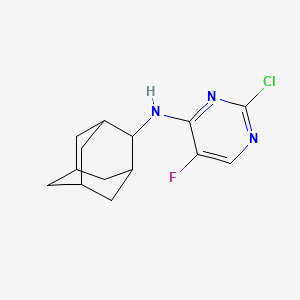
![methyl 3-(7-methoxy-1,3-benzodioxol-5-yl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate](/img/structure/B14944634.png)
![3-({[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]carbonyl}amino)-3-(4-propoxyphenyl)propanoic acid](/img/structure/B14944637.png)
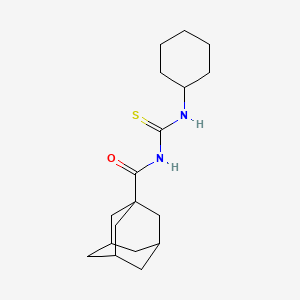
![2H-Pyran-2-one, 4-[(4-bromophenyl)amino]-6-methyl-3-(1-oxobutyl)-](/img/structure/B14944644.png)
![N-{4-[(pyridin-3-ylcarbamothioyl)amino]phenyl}acetamide](/img/structure/B14944665.png)
![N-ethyl-2-{1-(4-methylphenyl)-5-oxo-3-[2-(pyridin-4-yl)ethyl]-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B14944666.png)
